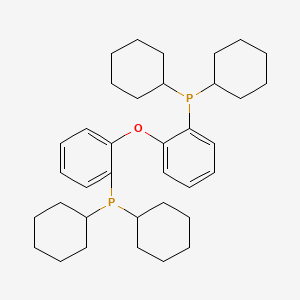

Bis(2-dicyclohexylphosphinophenyl)ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dicyclohexyl-[2-(2-dicyclohexylphosphanylphenoxy)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52OP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h13-16,25-32H,1-12,17-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFGZHCWLVSVKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3OC4=CC=CC=C4P(C5CCCCC5)C6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403729 | |

| Record name | [Oxydi(2,1-phenylene)]bis(dicyclohexylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434336-16-0 | |

| Record name | [Oxydi(2,1-phenylene)]bis(dicyclohexylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Oxydi-2,1-phenylene)bis(dicyclohexylphosphine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(2-dicyclohexylphosphinophenyl)ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and robust protocol for the synthesis of bis(2-dicyclohexylphosphinophenyl)ether, a valuable phosphine ligand in catalysis. The information presented herein is curated for professionals in chemical research and drug development, offering a detailed methodology based on established synthetic routes for analogous compounds.

Introduction

This compound, also known as DPEPhos-Cy, is a bulky electron-rich diphosphine ligand. Its structural features, characterized by the dicyclohexylphosphino groups, impart unique steric and electronic properties that are highly sought after in transition-metal catalysis. These properties can lead to enhanced catalytic activity, selectivity, and stability in a variety of cross-coupling and other organic transformations, making it a ligand of significant interest in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

This document outlines a detailed experimental protocol for this proposed synthetic route, complete with reagent data, step-by-step instructions, and a visual representation of the workflow.

Data Presentation: Reagents and Materials

The following table summarizes the key reagents required for the synthesis of this compound, along with their essential properties and suggested quantities for a laboratory-scale synthesis.

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Density (g/mL) | Suggested Moles | Suggested Mass/Volume |

| Diphenyl ether | C₁₂H₁₀O | 170.21 | 1.07 | 1.0 eq | (e.g., 1.70 g) |

| n-Butyllithium | C₄H₉Li | 64.06 | 0.68 (in hexanes) | 2.2 eq | (e.g., 8.8 mL of 2.5 M sol.) |

| Tetramethylethylenediamine (TMEDA) | C₆H₁₆N₂ | 116.21 | 0.775 | 2.2 eq | (e.g., 2.56 g, 3.3 mL) |

| Chlorodicyclohexylphosphine | C₁₂H₂₂ClP | 232.73 | ~1.05 | 2.2 eq | (e.g., 5.12 g) |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 0.889 | - | (as solvent) |

| Diethyl ether, anhydrous | C₄H₁₀O | 74.12 | 0.713 | - | (as solvent) |

| Saturated aq. NH₄Cl solution | NH₄Cl | 53.49 | ~1.07 | - | (for quenching) |

| Degassed water | H₂O | 18.02 | 1.00 | - | (for washing) |

| Brine (Saturated aq. NaCl) | NaCl | 58.44 | ~1.2 | - | (for washing) |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 2.66 | - | (for drying) |

| Hexanes | C₆H₁₄ | 86.18 | 0.659 | - | (for purification) |

| Dichloromethane | CH₂Cl₂ | 84.93 | 1.33 | - | (for purification) |

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of the target ligand. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried and cooled under vacuum prior to use.

Step 1: Preparation of the Reaction Vessel

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a rubber septum, add diphenyl ether (1.0 eq).

-

Add anhydrous diethyl ether (approx. 50 mL) to dissolve the diphenyl ether.

Step 2: Di-lithiation of Diphenyl Ether

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add tetramethylethylenediamine (TMEDA, 2.2 eq) to the stirred solution via syringe.

-

Slowly add n-butyllithium (2.2 eq, e.g., 2.5 M solution in hexanes) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for 12-18 hours. A color change to a deep orange or reddish-brown solution is typically observed, indicating the formation of the di-lithiated species.

Step 3: Phosphination

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

In a separate dry flask, dissolve chlorodicyclohexylphosphine (2.2 eq) in anhydrous diethyl ether (approx. 20 mL).

-

Slowly add the solution of chlorodicyclohexylphosphine to the di-lithiated diphenyl ether solution dropwise over a period of 1 hour, ensuring the internal temperature does not exceed -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

Step 4: Work-up and Isolation

-

Cool the reaction mixture to 0 °C with an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Add degassed water and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers and wash with degassed water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Step 5: Purification

-

The crude product, which may be a solid or a viscous oil, can be purified by recrystallization or column chromatography.

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent such as ethanol or a mixture of dichloromethane and hexanes. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the white solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The product is non-polar, so a low polarity eluent system is recommended.

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Disclaimer: This guide provides a generalized protocol based on established chemical principles for the synthesis of analogous compounds. Researchers should consult relevant literature for similar transformations and conduct thorough safety assessments before undertaking any experimental work. The reaction conditions and purification methods may require optimization.

An In-depth Technical Guide to the Synthesis and Characterization of the DPEphos-Cy Ligand

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the DPEphos-Cy ligand, formally known as Bis(2-dicyclohexylphosphinophenyl)ether. DPEphos-Cy is a valuable phosphine ligand in the field of catalysis, particularly in cross-coupling reactions, due to its unique steric and electronic properties.[1][2] This document outlines a detailed synthetic protocol, methods for characterization, and expected analytical data.

Synthesis of DPEphos-Cy

The synthesis of DPEphos-Cy is a multi-step process that involves the preparation of key intermediates, namely 2,2'-dilithiodiphenylether and chlorodicyclohexylphosphine, followed by their reaction to form the final product.

The overall synthetic strategy is depicted in the workflow diagram below.

References

Synthesis of Substituted DPEphos-Cy Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of substituted DPEphos-Cy analogues, a class of bulky phosphine ligands crucial in modern catalysis. The document details the core synthetic methodologies, presents quantitative data in a structured format, and includes experimental protocols for key reactions. Visual diagrams generated using Graphviz are provided to illustrate the synthetic pathways and workflows.

Introduction

DPEphos, or bis(2-diphenylphosphinophenyl)ether, is a widely utilized bidentate phosphine ligand in catalysis. The electronic and steric properties of DPEphos can be fine-tuned by modifying the substituents on the phosphorus atoms. The introduction of bulky cyclohexyl groups (Cy) to create DPEphos-Cy analogues, such as bis(2-dicyclohexylphosphinophenyl)ether, enhances the steric bulk around the metal center, influencing the reactivity and selectivity of catalytic transformations. This guide focuses on the synthesis of these valuable ligands.

General Synthetic Strategy

The most common and effective method for the synthesis of DPEphos-Cy and its analogues follows a two-step process. The first step involves the ortho-lithiation of diphenyl ether to generate a key intermediate, 2,2'-dilithiodiphenylether. This is followed by the reaction of this intermediate with a suitable chlorophosphine, in this case, chlorodicyclohexylphosphine, to yield the desired DPEphos-Cy ligand.

A general workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of DPEphos-Cy.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of DPEphos-Cy analogues.

Synthesis of 2,2'-Dilithiodiphenylether

This procedure is adapted from the synthesis of analogous DPEphos derivatives.

Materials:

-

Diphenyl ether

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

n-Butyllithium (n-BuLi) in hexane

-

Anhydrous hexane

Procedure:

-

To a solution of diphenyl ether (42.2 mmol) and TMEDA (92.7 mmol) in 40 mL of hexane, a 2.1 M solution of n-BuLi in hexane (93.0 mmol) is added dropwise over 30 minutes at 0°C under an inert atmosphere.

-

The reaction mixture is then stirred at room temperature for 16 hours.

-

The resulting dilithio-salt is precipitated at -20°C and collected by filtration.

-

The residue is washed with 20 mL of cold hexane.

-

The off-white powder of 2,2'-dilithiodiphenylether is isolated and can be used in the next step without further purification. A typical yield for this step is around 65%.

Synthesis of this compound (DPEphos-Cy)

This is a general procedure based on the synthesis of similar bulky phosphine ligands.

Materials:

-

2,2'-Dilithiodiphenylether

-

Chlorodicyclohexylphosphine

-

Anhydrous hexane

-

Anhydrous diethyl ether

Procedure:

-

A suspension of 2,2'-dilithiodiphenylether (7.01 mmol) is prepared in 40 mL of hexane under an inert atmosphere.

-

To this suspension, chlorodicyclohexylphosphine (14.0 mmol) is added.

-

The reaction mixture is stirred at room temperature for 60 hours, followed by refluxing for four hours.

-

After cooling, the reaction is quenched, and the organic layer is separated.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield this compound as a white powder.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of DPEphos-Cy and its analogues. Please note that specific yields for the DPEphos-Cy variant are not widely reported in the literature, and the values presented are based on analogous syntheses.

| Compound | Starting Materials | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) |

| 2,2'-Dilithiodiphenylether | Diphenyl ether, n-BuLi, TMEDA | Hexane | 16 h | Room Temperature | ~65 | N/A |

| Bis(2-di-tert-butylphosphino)diphenylether | 2,2'-Dilithiodiphenylether, Chlorodi-tert-butylphosphine | Hexane | 64 h | Reflux | 54 | N/A |

| Bis(2-di-iso-propylphosphino)diphenylether | 2,2'-Dilithiodiphenylether, Chlorodi-iso-propylphosphine | Hexane | 64 h | Reflux | 37 | N/A |

| This compound | 2,2'-Dilithiodiphenylether, Chlorodicyclohexylphosphine | Hexane | - | - | - | 140-146 [1] |

Data for DPEphos-tBu and DPEphos-iPr are included for comparison. Specific reaction conditions and yields for DPEphos-Cy are not readily available in the reviewed literature.

Characterization

The synthesized DPEphos-Cy analogues are typically characterized by a combination of spectroscopic techniques and physical property measurements.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environments in the molecule.

-

¹³C NMR: Confirms the carbon framework of the ligand.

-

³¹P NMR: This is a crucial technique for characterizing phosphine ligands. The chemical shift provides information about the electronic environment of the phosphorus atom. While a specific spectrum for DPEphos-Cy was not found, similar bulky diphosphine ligands exhibit characteristic signals in the ³¹P NMR spectrum.

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized ligand.

-

Melting Point: The melting point is a key physical property for assessing the purity of the final product. The reported melting point for this compound is 140-146 °C.[1]

Logical Relationship of Synthesis

The synthesis of substituted DPEphos-Cy analogues can be logically broken down into the formation of the key dianionic intermediate followed by the introduction of the desired phosphine moieties.

Caption: Logical flow of the DPEphos-Cy synthesis.

Conclusion

The synthesis of substituted DPEphos-Cy analogues is a critical process for the development of advanced catalytic systems. The methodology presented in this guide, centered around the ortho-lithiation of diphenyl ether followed by reaction with chlorodicyclohexylphosphine, provides a reliable route to these bulky phosphine ligands. While detailed quantitative data for the DPEphos-Cy variant is not extensively documented in publicly available literature, the provided protocols for analogous systems offer a strong foundation for researchers in this field. Further optimization and detailed characterization of these synthetic procedures will undoubtedly contribute to the broader application of DPEphos-Cy analogues in catalysis and drug development.

References

Unveiling the Phosphorus Landscape: A Technical Guide to ³¹P NMR of Bis(2-dicyclohexylphosphinophenyl)ether

For Researchers, Scientists, and Drug Development Professionals

In the realm of catalyst design and coordination chemistry, the electronic and steric properties of phosphine ligands are paramount. Bis(2-dicyclohexylphosphinophenyl)ether, a bulky and electron-rich diphosphine ligand, plays a crucial role in various catalytic transformations. Understanding its coordination behavior and purity is essential for reproducible and optimized chemical processes. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool for this purpose, offering direct insight into the chemical environment of the phosphorus atoms. This technical guide provides an in-depth overview of the ³¹P NMR data for a closely related analogue, details a comprehensive experimental protocol for data acquisition, and presents a logical workflow for analysis.

³¹P NMR Data of a Close Structural Analogue

A recent study on heteroleptic silver(I) complexes utilized bis[(2-diphenylphosphino)phenyl] ether as a ligand.[1] The ³¹P{¹H} NMR spectrum of the free POP ligand was not explicitly reported in this particular study, however, the coordinated ligand in a silver complex, [Ag(L)(POP)]BF₄, exhibited a signal. For instance, in one such complex dissolved in CDCl₃, the coordinated POP ligand displayed a doublet of doublets at approximately -8.21 ppm.[1] It is important to note that coordination to a metal center significantly influences the chemical shift. Generally, the free phosphine ligand would be expected to have a different chemical shift.

For context, other phosphine oxides, which can be common impurities in phosphine ligand samples, typically show signals in the range of δ 25-50 ppm.

Experimental Protocol for ³¹P NMR Spectroscopy

Acquiring high-quality ³¹P NMR data is crucial for the accurate characterization of phosphine ligands. The following is a detailed methodology for a typical experiment.

Sample Preparation

Given that phosphines can be sensitive to oxidation, proper sample handling is critical.[2]

-

Inert Atmosphere: All sample manipulations should ideally be performed under an inert atmosphere, such as nitrogen or argon, using a glovebox or Schlenk line techniques.[2]

-

Solvent Selection: A high-purity, deuterated solvent is required for the NMR lock. Chloroform-d (CDCl₃) is a common choice for many phosphine ligands.[2]

-

Concentration: A reasonable concentration for ³¹P NMR is typically 5-20 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent.[3]

-

NMR Tube: The dissolved sample is transferred to a clean, dry 5 mm NMR tube, which is then sealed with a cap.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a standard ³¹P{¹H} NMR experiment on a modern NMR spectrometer (e.g., 400 MHz).

| Parameter | Recommended Value | Purpose |

| Nucleus | ³¹P | To observe the phosphorus signal. |

| Decoupling | ¹H | To simplify the spectrum by removing P-H coupling, resulting in sharp singlets for each unique phosphorus environment.[4] |

| Pulse Angle | 30-45° | To ensure adequate signal excitation without saturating the spins, allowing for shorter relaxation delays. |

| Acquisition Time | 1-2 seconds | The time for which the signal is detected. |

| Relaxation Delay (d1) | 2-5 seconds | The time between pulses to allow the phosphorus nuclei to return to equilibrium. For quantitative measurements, a longer delay (5-10 times T₁) may be necessary. |

| Number of Scans | 16-128 | The number of repeated measurements to be averaged to improve the signal-to-noise ratio. The exact number will depend on the sample concentration. |

| Referencing | External 85% H₃PO₄ | The chemical shifts are referenced to an external standard of 85% phosphoric acid, which is defined as 0 ppm.[2][3] |

Data Processing and Analysis Workflow

The following diagram illustrates a typical workflow for the processing and interpretation of the acquired ³¹P NMR data.

References

A Technical Guide to the Crystal Structure of DPEphos Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structures of metal complexes incorporating the DPEphos ligand and its derivatives. While specific crystallographic data for DPEphos-Cy (cyclohexyl-substituted DPEphos) metal complexes are not available in the reviewed literature, this document summarizes key structural features, quantitative data, and experimental protocols for well-characterized DPEphos complexes, offering valuable insights for researchers in transition metal catalysis and drug development.

Introduction to DPEphos and its Metal Complexes

DPEphos, or bis(2-diphenylphosphinophenyl)ether, is a flexible, wide bite-angle diphosphine ligand extensively used in coordination chemistry and catalysis. Its electronic and steric properties can be fine-tuned through substitution on the phenyl rings, influencing the geometry and reactivity of the resulting metal complexes. These complexes, particularly with transition metals like rhodium, palladium, and gold, are of significant interest for their catalytic activities in various organic transformations. The structural characterization of these complexes through single-crystal X-ray diffraction is crucial for understanding their reactivity and designing more efficient catalysts.

General Structural Features of DPEphos Metal Complexes

DPEphos typically coordinates to a metal center in a cis-chelating fashion through its two phosphorus atoms. The flexibility of the diphenyl ether backbone allows for a range of P-M-P bite angles, which is a key determinant of the catalytic activity. The coordination geometry around the metal center is influenced by the metal itself, its oxidation state, and the other ligands present. For instance, Rh(I) complexes often exhibit a pseudo-square planar geometry.

A notable feature observed in some ortho-substituted DPEphos-R rhodium complexes is the presence of anagostic interactions, which are weak C-H···Rh interactions that can influence the complex's conformation and reactivity.

Quantitative Crystallographic Data

The following tables summarize key crystallographic data for representative DPEphos metal complexes.

Table 1: Selected Bond Lengths and Angles for Au₂Cl₂(o-F,F-DPEphos) [1][2]

| Parameter | Value |

| P1-Au1 (Å) | 2.225(1) |

| Au1-Cl1 (Å) | 2.276(1) |

| P2-Au2 (Å) | 2.230(1) |

| Au2-Cl2 (Å) | 2.278(1) |

| Au1···Au2 (Å) | 6.1792(6) |

| Cl1-Au1-P1 (°) | 177.09(6) |

| Cl2-Au2-P2 (°) | 175.24(5) |

| C18-O1-C19 (°) | 117.8(3) |

Table 2: Selected Bond Lengths and Angles for [Rh(o-F,F-DPEphos)(NBD)][BArF₄] [1][2]

| Parameter | Value |

| Rh1-P1 (Å) | 2.3180(6) |

| Rh1-P2 (Å) | 2.3757(6) |

| Rh1···O1 (Å) | 3.480(2) |

| Rh1···F1 (Å) | 2.876(2) |

| P1-Rh1-P2 (°) | 101.48(2) |

| C18-O1-C19 (°) | 116.8(2) |

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of DPEphos metal complexes are crucial for reproducibility and further research.

4.1. General Synthesis of a DPEphos Gold Complex: Au₂Cl₂(o-F,F-DPEphos) [1][2][3]

The synthesis of the bimetallic gold complex Au₂Cl₂(o-F,F-DPEphos) is achieved by reacting the ortho-fluorine substituted DPEphos ligand with two equivalents of a gold(I) precursor.

-

Procedure: To a solution of o-F,F-DPEphos in dichloromethane (CH₂Cl₂), two equivalents of Au(THT)Cl (THT = tetrahydrothiophene) are added. The reaction mixture is stirred at room temperature. The product is isolated as a white crystalline solid.

4.2. General Synthesis of a DPEphos Rhodium Complex: [Rh(o-F,F-DPEphos)(NBD)][BArF₄] [1][2][3]

The synthesis of the rhodium(I) complex involves the reaction of the DPEphos ligand with a rhodium precursor containing a labile diene ligand.

-

Procedure: The o-F,F-DPEphos ligand is added to a solution of [Rh(NBD)₂][BArF₄] (NBD = norbornadiene, ArF = 3,5-(CF₃)₂C₆H₃) in 1,2-difluorobenzene. The reaction yields an orange microcrystalline powder.

4.3. Crystallization [1][2][3]

Single crystals suitable for X-ray diffraction are typically grown by slow vapor diffusion.

-

Procedure for [Rh(o-F,F-DPEphos)(NBD)][BArF₄]: Crystals can be obtained by the slow diffusion of pentane into a concentrated tetrahydrofuran (THF) solution of the complex.

Visualizations

Diagram 1: General Structure of a DPEphos Metal Complex

Caption: General coordination of DPEphos to a metal center.

Diagram 2: Experimental Workflow for Synthesis and Crystallization

Caption: Workflow for DPEphos metal complex synthesis.

Conclusion

The crystal structures of DPEphos metal complexes provide fundamental insights into their bonding, geometry, and ultimately, their catalytic behavior. While the specific structural details of DPEphos-Cy complexes remain to be elucidated, the data and protocols presented for other DPEphos derivatives serve as a valuable reference for researchers. Further investigation into the synthesis and structural characterization of bulky alkyl-substituted DPEphos ligands like DPEphos-Cy could lead to the development of novel catalysts with unique steric and electronic profiles.

References

An In-depth Technical Guide on the Solubility of Bis(2-dicyclohexylphosphinophenyl)ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bis(2-dicyclohexylphosphinophenyl)ether, a prominent phosphine ligand in catalysis and organometallic chemistry. Due to the compound's air-sensitive nature and its primary application as a catalyst ligand, publicly available, precise quantitative solubility data is scarce. However, this guide furnishes a detailed experimental protocol for determining its solubility and a logical workflow for solvent selection, crucial for its effective application in research and development.

I. Introduction to this compound

This compound, with the chemical formula C₃₆H₅₂OP₂, is a bulky electron-rich diphosphine ligand.[1] Its structure, featuring two dicyclohexylphosphine groups linked by a diphenyl ether backbone, imparts significant steric hindrance and enhances its solubility in many organic solvents.[1] This ligand is instrumental in various catalytic reactions, where its solubility directly influences catalyst performance and reaction kinetics.

II. Solubility Data

A thorough review of publicly available scientific literature and chemical databases reveals a lack of specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents. The information is generally qualitative, indicating its solubility in non-polar organic solvents.

Table 1: Quantitative Solubility of this compound in Common Organic Solvents

| Solvent | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity (Dielectric Constant) | Quantitative Solubility (g/L) |

| Tetrahydrofuran (THF) | 72.11 | 66 | 7.5 | Data not available |

| Toluene | 92.14 | 111 | 2.4 | Data not available |

| Dichloromethane (DCM) | 84.93 | 40 | 9.1 | Data not available |

| Hexanes | ~86.18 | ~69 | 1.9 | Data not available |

| Methanol | 32.04 | 65 | 33.0 | Data not available |

| Ethanol | 46.07 | 78 | 24.5 | Data not available |

| Acetone | 58.08 | 56 | 21.0 | Data not available |

The absence of readily available data underscores the necessity for experimental determination of solubility for specific applications, particularly when precise concentrations are required for catalytic reactions or formulation development.

III. Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of this compound in an organic solvent, adapting standard techniques for air-sensitive compounds.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent (analytical grade)

-

Schlenk flask or glovebox

-

Temperature-controlled shaker or magnetic stirrer

-

Analytical balance (± 0.1 mg)

-

Glass vials with septum-sealed caps

-

Syringes and needles

-

Syringe filters (0.2 µm, solvent-compatible)

-

Inert gas (Argon or Nitrogen)

-

Rotary evaporator or vacuum oven

Procedure:

-

Preparation of a Saturated Solution (under inert atmosphere):

-

Add an excess amount of this compound to a pre-weighed Schlenk flask. The excess is crucial to ensure saturation.

-

Under a counterflow of inert gas, add a known volume of the anhydrous organic solvent to the flask.

-

Seal the flask and place it in a temperature-controlled shaker or on a magnetic stirrer.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for several hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a gas-tight syringe. To avoid drawing up solid particles, the needle tip should be positioned well above the settled solid.

-

Attach a syringe filter to the syringe and transfer the clear, saturated solution into a pre-weighed, dry vial with a septum-sealed cap.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Remove the solvent from the vial under reduced pressure using a rotary evaporator or by careful evaporation under a stream of inert gas, followed by drying in a vacuum oven at a mild temperature until a constant weight is achieved.

-

Weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the vial with the dried solute minus the initial weight of the empty vial.

-

The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used. The results can be expressed in g/L, mg/mL, or mol/L.

-

Data Reporting:

The solubility should be reported as the average of at least three independent measurements, along with the standard deviation. It is critical to specify the solvent and the precise temperature at which the determination was conducted.

IV. Visualized Workflow and Logical Diagrams

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of an air-sensitive compound like this compound.

Caption: Workflow for determining the solubility of this compound.

Logical Diagram for Solvent Selection in Catalysis

This diagram presents a logical approach for selecting an appropriate solvent when utilizing this compound as a ligand in a catalytic reaction.

Caption: Decision-making process for solvent selection in catalysis.

References

An In-depth Technical Guide to the Thermal and Air Stability of Bis[(2-diphenylphosphino)phenyl] ether (DPEphos)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and air stability of the widely used diphosphine ligand, Bis[(2-diphenylphosphino)phenyl] ether, commonly known as DPEphos. The information presented herein is intended to assist researchers, scientists, and professionals in the pharmaceutical and chemical industries in the safe and effective handling, storage, and application of this versatile ligand.

It is important to note that while the prompt referred to "DPEphos-Cy," the scientific literature predominantly refers to this ligand as DPEphos. No significant information was found for a cyclohexyl-substituted variant under the name "DPEphos-Cy." Therefore, this guide focuses on the properties of DPEphos.

Core Properties of DPEphos

DPEphos is a white to off-white crystalline powder with a high melting point, indicating a degree of thermal stability in its solid state.[1][2][3] Its utility as a ligand in a variety of catalytic reactions, including cross-coupling and asymmetric synthesis, stems from its ability to chelate to metal centers, forming stable complexes.[4]

| Property | Value | References |

| Molecular Formula | C₃₆H₂₈OP₂ | [5][6] |

| Molecular Weight | 538.56 g/mol | [5][6] |

| Appearance | White to off-white powder/crystal | [2][3] |

| Melting Point | 181-187 °C | [1] |

| CAS Number | 166330-10-5 | [5][6] |

Thermal Stability

While quantitative data for DPEphos is unavailable, studies on palladium(II) complexes with similar diphosphine ligands have shown decomposition temperatures in the range of 256-288 °C.[7] This suggests that the ligand itself is likely stable to well above its melting point, but specific studies are required for definitive data.

To assess the thermal stability of DPEphos, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

2.1.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on decomposition temperatures and the presence of volatile components.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of DPEphos into a clean, tared TGA pan (e.g., alumina or platinum).

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

2.1.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[8]

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of DPEphos into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the melting point (e.g., 220 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. The melting point is determined from the peak of the endothermic transition. The shape and onset of the melting peak can provide information about purity. Any exothermic events prior to or after melting could indicate decomposition.

Air Stability

DPEphos, being a triarylphosphine, is significantly more resistant to air oxidation than trialkylphosphines. In its solid form, it can be handled in the air for brief periods without significant degradation. However, in solution, DPEphos is susceptible to oxidation by atmospheric oxygen, leading to the formation of the corresponding monoxide (DPEphos=O) and dioxide (O=DPEphos=O). This oxidation can impact its effectiveness as a ligand in catalytic reactions.

The oxidation of DPEphos proceeds in a stepwise manner, first forming the monoxide and then the dioxide.

References

- 1. chembk.com [chembk.com]

- 2. Bis[2-(diphenylphosphino)phenyl] Ether | 166330-10-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Bis[(2-diphenylphosphino)phenyl] ether_Wuhan LPBchem Technology Co.,Ltd [lpbchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Bis[2-(diphenylphosphino)phenyl] ether | C36H28OP2 | CID 4285986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. strem.com [strem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. analyticalanswersinc.com [analyticalanswersinc.com]

An In-Depth Technical Guide to the Electronic and Steric Properties of the DPEphos Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPEphos, or bis[(2-diphenylphosphino)phenyl] ether, is a widely utilized bidentate phosphine ligand in the field of organometallic chemistry and homogeneous catalysis. Its unique structural framework, characterized by a flexible diphenyl ether backbone connecting two diphenylphosphino groups, imparts a distinct combination of electronic and steric properties. These characteristics are instrumental in influencing the reactivity, selectivity, and stability of transition metal catalysts employed in a myriad of organic transformations, including cross-coupling reactions and hydrogenations. This technical guide provides a comprehensive overview of the core electronic and steric features of the DPEphos ligand, supported by quantitative data, detailed experimental protocols, and visual representations of its structural and reactive attributes.

Core Properties of DPEphos

The utility of DPEphos in catalysis stems from its tunable electronic and steric profile. Key physical and structural parameters are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₂₈OP₂ | |

| Molar Mass | 538.57 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 184 - 190 °C | |

| Calculated Natural Bite Angle | 102.2° - 104° | [1][2] |

| 31P NMR Chemical Shift (free ligand) | δ = -16.2 ppm (in CDCl₃) | [3] |

Electronic Properties: The Tolman Electronic Parameter (TEP)

The Tolman electronic parameter (TEP) is a crucial metric for quantifying the net electron-donating or -withdrawing ability of a phosphine ligand. It is experimentally determined by measuring the A₁ symmetric C-O stretching frequency (ν(CO)) in a nickel carbonyl complex, typically [Ni(CO)₃(L)]. A lower ν(CO) value indicates a more electron-donating ligand.

Experimental Protocol for Determining the Tolman Electronic Parameter

The following is a general procedure for determining the TEP of a diphosphine ligand like DPEphos, adapted from established methodologies.

Synthesis of the [Ni(CO)₃(DPEphos)] complex:

-

Strictly anaerobic and anhydrous conditions must be maintained throughout the procedure.

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve a known amount of DPEphos in an appropriate inert solvent (e.g., dichloromethane or THF).

-

Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C).

-

Slowly add a stoichiometric equivalent of a nickel carbonyl precursor, such as Ni(CO)₄ or a solution of [Ni(CO)₃(L')] where L' is a labile ligand, to the DPEphos solution with vigorous stirring.

-

Allow the reaction to proceed for a specified time, monitoring the reaction progress by techniques like ³¹P NMR spectroscopy to confirm the formation of the desired complex.

-

Upon completion, the solvent is removed under vacuum to yield the [Ni(CO)₃(DPEphos)] complex.

Infrared (IR) Spectroscopy:

-

Prepare a solution of the synthesized [Ni(CO)₃(DPEphos)] complex in a suitable IR-transparent solvent (e.g., hexane or dichloromethane).

-

Record the IR spectrum of the solution in the carbonyl stretching region (typically 1900-2100 cm⁻¹).

-

Identify the A₁ symmetric C-O stretching frequency (ν(CO)).

The workflow for determining the Tolman Electronic Parameter is illustrated in the diagram below.

References

An In-depth Technical Guide to Bis(2-dicyclohexylphosphinophenyl)ether (DPEphos-Cy)

CAS Number: 434336-16-0

This technical guide provides a comprehensive overview of Bis(2-dicyclohexylphosphinophenyl)ether, a prominent phosphine ligand in the field of organometallic catalysis. Designed for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Core Compound Properties

This compound, also known as DPEphos-Cy, is a white, powdered solid valued for its utility as a ligand in catalysis.[1] Its bulky dicyclohexylphosphine groups and the flexible diphenyl ether backbone impart unique steric and electronic properties that are advantageous in a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 434336-16-0 | [1][2] |

| Molecular Formula | C36H52OP2 | [1][2] |

| Molecular Weight | 562.75 g/mol | [1][2] |

| Appearance | White powder | [1][3] |

| Melting Point | 140-146 °C | [1][3][4] |

| Boiling Point | 652.6 ± 40.0 °C at 760 mmHg | [3] |

| Solubility | Soluble in organic solvents |

Table 2: Safety and Hazard Information

| Hazard Statement | Code | Reference(s) |

| Harmful if swallowed | H302 | [3][4] |

| Harmful in contact with skin | H312 | [3] |

| Causes skin irritation | H315 | [3][4] |

| Causes serious eye irritation | H319 | [3][4] |

| Harmful if inhaled | H332 | [3] |

| May cause respiratory irritation | H335 | [3][4] |

Synthesis and Experimental Protocols

The synthesis of phosphine ligands like this compound typically involves the reaction of a phosphine source with an appropriate organic backbone. While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search, a general approach can be inferred from the synthesis of similar bis(dicyclohexylphosphine)alkane compounds. This generally involves the reaction of dicyclohexylphosphine chloride with a suitable precursor under anhydrous and oxygen-free conditions.[5]

General Application in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a highly effective ligand for a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions include, but are not limited to, the Buchwald-Hartwig amination, Heck reaction, and Suzuki-Miyaura coupling.[6] The ligand's role is to stabilize the palladium catalyst and modulate its reactivity, leading to higher yields and selectivity.

Below are generalized experimental protocols for these key reactions, which can be adapted for use with this compound.

2.1.1. Generalized Protocol for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3), this compound (typically in a 1:1 to 1:2 ratio with palladium), the aryl halide, the amine, and a base (e.g., NaOtBu, K3PO4, or Cs2CO3).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.

-

Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, often 80-110 °C) until the starting material is consumed, as monitored by TLC or GC/MS.

-

Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

2.1.2. Generalized Protocol for Heck Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and an alkene.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the palladium source, this compound, the aryl halide, the alkene, and a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate).

-

Solvent Addition: Add a suitable solvent (e.g., DMF, NMP, or acetonitrile).

-

Reaction Conditions: Heat the reaction mixture with stirring to the required temperature (typically 80-140 °C) and monitor the reaction progress.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic extracts, dry, and concentrate.

-

Purification: Purify the residue by column chromatography or recrystallization.

2.1.3. Generalized Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron compound and an organohalide.

-

Reaction Setup: To a reaction vessel under an inert atmosphere, add the palladium catalyst, this compound, the organohalide, the boronic acid or ester, and a base (e.g., K2CO3, K3PO4, or CsF).

-

Solvent Addition: Add a solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Reaction Conditions: Stir the mixture at the appropriate temperature (from room temperature to reflux) until the reaction is complete.

-

Work-up: Cool the reaction, and perform an aqueous work-up. Extract the product into an organic solvent.

-

Purification: Dry the organic phase, remove the solvent in vacuo, and purify the product by chromatography or recrystallization.

Catalytic Cycles and Logical Relationships

The efficacy of this compound as a ligand is rooted in its influence on the elementary steps of the palladium catalytic cycle. The general cycle for cross-coupling reactions consists of three main steps: oxidative addition, transmetalation (for Suzuki and related reactions) or migratory insertion (for Heck reaction), and reductive elimination.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The bulky dicyclohexylphosphine moieties of DPEphos-Cy promote the reductive elimination step, which is often the product-forming step, thus increasing the overall efficiency of the catalytic cycle. The electron-donating nature of the phosphine groups also facilitates the initial oxidative addition of the organohalide to the palladium(0) center.

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

This compound (DPEphos-Cy) is a versatile and efficient ligand for a variety of palladium-catalyzed cross-coupling reactions that are crucial in modern organic synthesis and drug discovery. Its unique structural features contribute to high catalytic activity and broad substrate scope. The provided generalized protocols serve as a starting point for the development of specific synthetic procedures utilizing this valuable catalytic tool. Further research and optimization are encouraged to fully exploit the potential of this ligand in novel chemical transformations.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fiveable.me [fiveable.me]

- 3. jmcct.com [jmcct.com]

- 4. nobelprize.org [nobelprize.org]

- 5. 1,2-BIS(DICYCLOHEXYLPHOSPHINO)ETHANE synthesis - chemicalbook [chemicalbook.com]

- 6. Dichloro[bis(dicyclohexylphosphinophenyl)ether]palladium(II), 98% min | C36H52Cl2OP2Pd | CID 134159297 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties and Applications of Bis(2-dicyclohexylphosphinophenyl)ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-dicyclohexylphosphinophenyl)ether, commonly known as DPEphos-Cy, is a bulky electron-rich diphosphine ligand pivotal in the field of organometallic chemistry and catalysis. Its robust structure, featuring two dicyclohexylphosphine groups linked by a flexible ether backbone, imparts unique steric and electronic properties to metal complexes. These characteristics are instrumental in enhancing the efficiency and selectivity of a variety of cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and an illustrative application in a key catalytic transformation.

Core Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. A summary of these properties is presented in the table below.

| Property | Value |

| Chemical Names | This compound, (Oxybis(2,1-phenylene))bis(dicyclohexylphosphine), DPEphos-Cy |

| CAS Number | 434336-16-0 |

| Molecular Formula | C₃₆H₅₂OP₂[1][2] |

| Molecular Weight | 562.75 g/mol [1] |

| Appearance | White to off-white powder/crystalline solid[2][3] |

| Melting Point | 140-146 °C[2] |

| Boiling Point | 652.6 ± 40.0 °C (Predicted)[2] |

| Solubility | Soluble in many organic solvents.[4] |

| Storage | Store under an inert atmosphere at room temperature.[2] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are provided below. These protocols are representative and may be adapted based on available laboratory equipment and specific sample characteristics.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For an air-sensitive compound like a phosphine ligand, the determination should be carried out with care to prevent oxidation.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)[5]

-

Thermometer or digital temperature probe

-

Inert gas source (e.g., nitrogen or argon) and a glovebox or Schlenk line are recommended for sample preparation.

Procedure:

-

Sample Preparation: Inside a glovebox or under a stream of inert gas, finely crush a small amount of this compound. Pack the dry powder into a glass capillary tube to a height of 2-3 mm.[5] The sample should be densely packed by gently tapping the sealed end of the capillary on a hard surface.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating the block. A rapid heating rate can be used to quickly determine an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slower rate, approximately 1-2 °C per minute, when the temperature is within 20 °C of the approximate melting point.

-

Observation: Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire solid has transformed into a clear liquid (completion of melting). This range is the melting point of the substance.[6]

Solubility Determination (Qualitative)

This protocol provides a method for the qualitative determination of solubility in various organic solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Spatula

Procedure:

-

Sample Preparation: In a small, dry test tube, place approximately 10-20 mg of this compound.

-

Solvent Addition: Add 1 mL of the test solvent (e.g., toluene, tetrahydrofuran, dichloromethane, hexane, ethanol) to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 1-2 minutes.[7]

-

Observation: Visually inspect the mixture. A clear solution with no visible solid particles indicates that the compound is soluble. The presence of suspended particles or a cloudy appearance indicates partial solubility or insolubility.[7]

-

Heating (Optional): If the compound is not soluble at room temperature, the mixture can be gently warmed to assess for temperature-dependent solubility.

-

Repeat: Repeat the procedure for each solvent to be tested.

³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the characterization of organophosphorus compounds, providing information about the chemical environment of the phosphorus atoms.

Apparatus:

-

NMR spectrometer equipped with a broadband probe tunable to the ³¹P frequency.

-

5 mm NMR tubes.

-

Inert gas source for sample preparation.

Procedure:

-

Sample Preparation: In a glovebox or under an inert atmosphere, dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈). The choice of solvent should be based on the solubility of the compound and its compatibility with subsequent reactions.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube and cap it securely.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and match the probe for the ³¹P frequency.

-

Acquisition Parameters (Representative):

-

Nucleus: ³¹P

-

Decoupling: ¹H decoupling is typically used to simplify the spectrum by removing P-H couplings.[8]

-

Pulse Angle: 30-90°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quantitative analysis)

-

Number of Scans: 16-64 scans, depending on the sample concentration and desired signal-to-noise ratio.[9]

-

-

Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. The chemical shifts are referenced to an external standard (e.g., 85% H₃PO₄).

Application in Catalysis: Suzuki-Miyaura Cross-Coupling

This compound is a highly effective ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. The bulky and electron-donating nature of the ligand facilitates the key steps of the catalytic cycle.

Catalytic Cycle

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

References

- 1. This compound | C36H52OP2 | CID 4499096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 434336-16-0 | this compound, 98% | DPEphos-Cy [aspirasci.com]

- 4. nbinno.com [nbinno.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 9. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

Methodological & Application

DPEphos-Cy as a Ligand in Palladium-Catalyzed Cross-Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPEphos-Cy, or Bis(2-dicyclohexylphosphinophenyl)ether, is a member of the DPEphos family of bulky, electron-rich phosphine ligands. These ligands are instrumental in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The dicyclohexyl substituents on the phosphorus atoms of DPEphos-Cy impart significant steric bulk and electron-donating character to the palladium center, which can enhance catalytic activity, promote challenging coupling reactions, and influence product selectivity.

This document provides an overview of the application of DPEphos-Cy in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. While specific quantitative data for DPEphos-Cy is limited in publicly available literature, the provided protocols are based on established methodologies for similar phosphine ligands and are intended to serve as a starting point for reaction optimization.

General Catalytic Cycle

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle that alternates between Pd(0) and Pd(II) oxidation states. The DPEphos-Cy ligand plays a crucial role in stabilizing the palladium species and facilitating the key steps of oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The use of bulky, electron-rich ligands like DPEphos-Cy can be particularly advantageous for the coupling of sterically hindered substrates.

Quantitative Data

| Parameter | Value | Reference |

| Reaction | Suzuki-Miyaura Coupling | General Protocol |

| Catalyst | Pd₂(dba)₃ / DPEphos-Cy | N/A |

| Substrates | Aryl Halides, Arylboronic Acids | N/A |

| Yield (%) | Data not available | N/A |

| TON | Data not available | N/A |

| TOF (h⁻¹) | Data not available | N/A |

Experimental Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a Pd/DPEphos-Cy catalyst system. Optimization of reaction conditions (temperature, solvent, base, and catalyst loading) is recommended for specific substrates.

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides or pseudohalides. The choice of ligand is critical for achieving high efficiency and functional group tolerance. While specific data for DPEphos-Cy is scarce, the parent DPEphos has been utilized in this reaction. For example, a solvent-free Buchwald-Hartwig amination of aryl bromides has been reported using a Pd(OAc)₂/DPEphos catalytic system.[2]

Quantitative Data

Detailed quantitative data for DPEphos-Cy in Buchwald-Hartwig amination is not available in the reviewed literature. The following table is a template for recording experimental results.

| Parameter | Value | Reference |

| Reaction | Buchwald-Hartwig Amination | General Protocol |

| Catalyst | Pd(OAc)₂ / DPEphos-Cy | N/A |

| Substrates | Aryl Halide, Amine | N/A |

| Yield (%) | Data not available | N/A |

| TON | Data not available | N/A |

| TOF (h⁻¹) | Data not available | N/A |

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl chloride with a primary or secondary amine. The base, solvent, and temperature may require optimization for specific substrates.

Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, typically involving the reaction of a terminal alkyne with an aryl or vinyl halide. While often requiring a copper co-catalyst, copper-free conditions have been developed, where the choice of phosphine ligand is critical.

Quantitative Data

Specific quantitative data for the use of DPEphos-Cy in Sonogashira coupling is not readily found in the literature. The table below is provided as a template for documenting experimental outcomes.

| Parameter | Value | Reference |

| Reaction | Sonogashira Coupling | General Protocol |

| Catalyst | PdCl₂(DPEphos-Cy) or in situ generated | N/A |

| Substrates | Aryl Halide, Terminal Alkyne | N/A |

| Yield (%) | Data not available | N/A |

| TON | Data not available | N/A |

| TOF (h⁻¹) | Data not available | N/A |

Experimental Protocol

The following is a general protocol for a copper-free Sonogashira coupling. The efficiency of the reaction is highly dependent on the base and solvent system.

Caption: Step-by-step workflow for a typical Sonogashira coupling reaction.

Conclusion

DPEphos-Cy, with its bulky and electron-donating properties, is a promising ligand for palladium-catalyzed cross-coupling reactions. While specific, detailed application data is currently limited in the scientific literature, the general protocols provided herein offer a solid foundation for researchers to explore its utility in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. As with any catalytic system, empirical optimization of reaction parameters is crucial to achieving high yields and efficiency for specific substrate combinations. The continued exploration of ligands like DPEphos-Cy is vital for advancing the capabilities of cross-coupling chemistry in academic and industrial research.

References

Application Notes and Protocols for Buchwald-Hartwig Amination using Bis(2-dicyclohexylphosphinophenyl)ether (DPEPhos)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation has become an indispensable tool in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its broad substrate scope and functional group tolerance. The choice of ligand is critical to the success of the reaction, and Bis(2-dicyclohexylphosphinophenyl)ether, commonly known as DPEPhos, has emerged as a versatile and effective bidentate phosphine ligand for these transformations. Its steric bulk and electron-donating properties facilitate the key steps of the catalytic cycle, leading to high yields and good reaction rates for a variety of aryl and heteroaryl halides with a wide range of amine coupling partners.

These application notes provide a comprehensive overview of the use of DPEPhos in the Buchwald-Hartwig amination, including detailed experimental protocols and a summary of its performance with various substrates.

Data Presentation

The following tables summarize the quantitative data for the Buchwald-Hartwig amination using a Palladium/DPEPhos catalytic system. These examples showcase the versatility of the catalyst system for the coupling of various aryl bromides with primary and secondary amines, including a solvent-free protocol.

Table 1: Palladium-Catalyzed Amination of Aryl Bromides with Various Amines using DPEPhos Ligand

| Entry | Aryl Bromide | Amine | Product | Yield (%) |

| 1 | 4-Bromoanisole | Morpholine | 4-(4-methoxyphenyl)morpholine | 98 |

| 2 | Bromobenzene | Aniline | Diphenylamine | 95 |

| 3 | 4-Bromotoluene | Aniline | 4-Methyldiphenylamine | 99 |

| 4 | 4-Bromobenzonitrile | Aniline | 4-Aminobenzonitrile | 85 |

| 5 | 2-Bromotoluene | Aniline | 2-Methyldiphenylamine | 92 |

| 6 | Bromobenzene | N-Methylaniline | N-Methyl-N-phenylaniline | 96 |

| 7 | 4-Bromoanisole | N-Methylaniline | N-(4-Methoxyphenyl)-N-methylaniline | 97 |

| 8 | Bromobenzene | Dibenzylamine | N,N-Dibenzylaniline | 88 |

Reaction Conditions: Generally, reactions are performed with a palladium precursor (e.g., Pd(OAc)2), DPEPhos, a base (e.g., NaOtBu or Cs2CO3), and the aryl halide and amine in a suitable solvent (e.g., toluene or dioxane) at elevated temperatures. The solvent-free protocol involves heating a mixture of the reagents.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of Aryl Bromides with Amines in Solution

This protocol is a general guideline for the palladium-catalyzed amination of an aryl bromide with an amine using DPEPhos as the ligand in a solvent.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound (DPEPhos)

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

-

Aryl bromide

-

Amine

-

Anhydrous toluene or dioxane

-

Schlenk tube or similar reaction vessel

-

Magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%), DPEPhos (1.2-2.4 mol%), and the base (typically 1.4-2.0 equivalents).

-

Reagent Addition: To the Schlenk tube, add the aryl bromide (1.0 equivalent) and the amine (1.2 equivalents).

-

Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane) to the reaction mixture. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

-

Reaction Conditions: Seal the Schlenk tube and stir the mixture at a temperature ranging from 80-110 °C. Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove insoluble salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired N-arylated product.

Protocol 2: Solvent-Free Buchwald-Hartwig Amination of Aryl Bromides with Anilines

This protocol is adapted from the work of Beletskaya and coworkers and describes a solvent-free approach for the amination of aryl bromides.[1]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound (DPEPhos)

-

Cesium Carbonate (Cs₂CO₃)

-

Aryl bromide

-

Aniline derivative

-

Reaction vial with a screw cap

-

Magnetic stir bar

Procedure:

-

Reaction Setup: In a reaction vial, combine Pd(OAc)₂ (typically 0.01-1 mol%), DPEPhos (0.012-1.2 mol%), and finely powdered Cs₂CO₃ (2.0 equivalents).

-

Reagent Addition: Add the aryl bromide (1.0 equivalent) and the aniline derivative (1.1 equivalents) to the vial.

-

Reaction Conditions: Seal the vial and stir the solid mixture at a temperature between 100-130 °C. The reaction is typically complete within a few hours. Monitor the progress by taking small aliquots, dissolving them in a suitable solvent, and analyzing by TLC or GC-MS.

-

Work-up: After cooling to room temperature, add a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to the reaction mixture.

-

Purification: Filter the mixture to remove the inorganic salts. The filtrate can then be concentrated and the crude product purified by column chromatography on silica gel.

Mandatory Visualization

Catalytic Cycle of the Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for the Heck Reaction Utilizing Bis(2-dicyclohexylphosphinophenyl)ether (DPEPhos)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Heck reaction conditions employing the bulky and electron-rich phosphine ligand, Bis(2-dicyclohexylphosphinophenyl)ether, commonly known as DPEPhos. This document details experimental protocols, quantitative data, and the general mechanistic considerations for this palladium-catalyzed cross-coupling reaction, which is a cornerstone in the synthesis of substituted alkenes.

Introduction to DPEPhos in Heck Reactions

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. The choice of ligand coordinated to the palladium center is crucial for the reaction's success, influencing catalyst stability, activity, and selectivity.

DPEPhos is a sterically hindered and electron-donating phosphine ligand. Its bulky dicyclohexylphosphino groups can promote the reductive elimination step and stabilize the active Pd(0) species, often leading to higher yields and catalyst turnover numbers (TONs). While not as universally cited as some other phosphine ligands in the context of the Heck reaction, DPEPhos has demonstrated its utility in specific applications, particularly in complex molecule synthesis.

Tabulated Quantitative Data

While extensive, direct comparative studies detailing the performance of DPEPhos in a wide array of standard Heck reactions are not broadly available in the literature, its effectiveness can be inferred from its successful application in specific synthetic contexts. The following table summarizes representative reaction conditions and outcomes where DPEPhos was employed, showcasing its utility.

| Aryl Halide/Triflate | Alkene | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromonaphthalene | 4-Penten-1-ol | Pd₂(dba)₃ | DPEPhos | NaOtBu | Toluene | 80 | 12 | 75 | [1] |

| Aryl Bromide (Generic) | γ-Hydroxy Alkenes | Pd₂(dba)₃ | DPEPhos | NaOtBu | Toluene | 80-100 | 12-24 | Good | [1] |

Note: The data presented is from a specific application leading to tetrahydrofuran synthesis via a domino Heck-type reaction, which highlights the utility of DPEPhos in facilitating challenging C-C and C-O bond formations in a single operation.

Experimental Protocols

Below are detailed experimental protocols for conducting a Heck reaction using DPEPhos as a ligand. These protocols are based on general principles of the Heck reaction and specific examples where DPEPhos has been successfully employed.

Protocol 1: General Procedure for the Heck Coupling of an Aryl Bromide with an Alkene

This protocol is a generalized procedure that can be adapted for various substrates.

Reagents and Materials:

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

This compound (DPEPhos)

-

Aryl bromide

-

Alkene

-

Inorganic or organic base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu, or a hindered amine like triethylamine)

-

Anhydrous, degassed solvent (e.g., DMF, NMP, dioxane, toluene)

-

Standard Schlenk line or glovebox equipment

-

Magnetic stirrer and heating plate

Procedure:

-

Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and DPEPhos (1.1-2.2 mol%, maintaining a Pd:ligand ratio of approximately 1:1.1 to 1:2).

-

Solvent Addition: Add the anhydrous, degassed solvent (sufficient to achieve a substrate concentration of 0.1-0.5 M).

-

Reagent Addition: Stir the mixture for 10-15 minutes to allow for the formation of the active catalyst complex. Then, add the aryl bromide (1.0 eq), the alkene (1.1-1.5 eq), and the base (1.5-2.0 eq).

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-140 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Visualizing the Heck Reaction and Experimental Workflow

The Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

General Experimental Workflow for a Heck Reaction

This diagram outlines the typical steps involved in setting up and running a Heck cross-coupling reaction.

Caption: A typical experimental workflow for a Heck reaction.

Concluding Remarks

The use of this compound (DPEPhos) as a ligand in the Heck reaction offers a valuable option for synthetic chemists, particularly in complex syntheses where fine-tuning of the catalyst's steric and electronic properties is required. While it may not be the most commonly cited ligand for all Heck-type transformations, its demonstrated success in specific, challenging applications underscores its importance in the synthetic chemist's toolkit. The provided protocols and diagrams serve as a foundational guide for researchers looking to employ DPEPhos in their Heck coupling reactions. As with any catalytic reaction, optimization of the reaction conditions for each specific substrate combination is recommended to achieve the best results.

References

Application Notes and Protocols for C-N Bond Formation with DPEphos-Cy Palladium Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the DPEphos-Cy palladium catalyst in C-N bond formation reactions, a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and other fine chemicals. The bulky and electron-rich nature of the DPEphos-Cy ligand facilitates challenging cross-coupling reactions, often leading to high yields and good functional group tolerance.

Introduction to DPEphos-Cy in Palladium-Catalyzed Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. The choice of ligand is crucial for the success of these transformations, influencing catalyst stability, activity, and substrate scope. DPEphos-Cy, or (Bis(2-dicyclohexylphosphinophenyl)ether), is a bulky and electron-rich phosphine ligand that has proven effective in these reactions. Its steric hindrance promotes the formation of the active monoligated palladium species, which is essential for efficient catalytic turnover.

The general transformation can be depicted as follows:

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Workflow for a Typical C-N Cross-Coupling Reaction

Caption: A typical experimental workflow for C-N cross-coupling.

Safety Precautions

-

Palladium Compounds: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

-